Thiocyanatoacetic acid butyl ester

Description

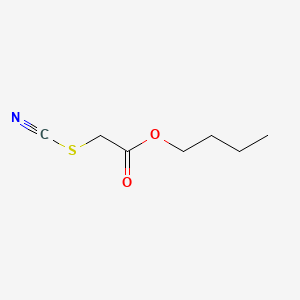

Thiocyanatoacetic acid butyl ester (CAS: 5345-64-2) is an organosulfur compound with the molecular formula C₇H₁₁NO₂S and a molecular weight of 173.23 g/mol . It is derived from thiocyanatoacetic acid, where the thiocyanato group (-SCN) is attached to the acetic acid moiety, which is esterified with butanol. This compound features both an ester (-COOR) and a thiocyanato (-SCN) functional group, which influence its reactivity and physical properties.

Properties

CAS No. |

5345-64-2 |

|---|---|

Molecular Formula |

C7H11NO2S |

Molecular Weight |

173.24 g/mol |

IUPAC Name |

butyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |

InChI Key |

XZTITLBRCIKBCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CSC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions

Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:

Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Hydrolysis: Thiocyanatoacetic acid and butanol.

Transesterification: Different esters depending on the alcohol used.

Reduction: Amines or thiols.

Scientific Research Applications

Thiocyanatoacetic acid butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.

Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | 173.23 | Ester, -SCN | Synthetic intermediate |

| Isobornyl thiocyanoacetate | 239.34 | Ester, -SCN, bicyclic | Pediculicide |

| Ethyl thioacetate | 104.17 | Thioester | Organic synthesis |

| Butyl phenylacetate | 192.26 | Aromatic ester | Fragrance industry |

Table 2: Physical Properties (Estimated/Reported)

| Compound | Boiling Point (°C) | LogP (Partition Coefficient) | Water Solubility (mg/L) |

|---|---|---|---|

| This compound | N/A | ~2.5 (estimated) | Low (hydrophobic) |

| Thiocyanatoacetic acid hexyl ester | N/A | ~4.2 (estimated) | Very low |

| Isobornyl thiocyanoacetate | N/A | ~3.8 (estimated) | Insoluble in water |

| Ethyl thioacetate | 142–145 | 1.2 | Slightly soluble |

Research Findings and Implications

- Thermodynamic Stability: Polymorphism studies on oleanolic acid butyl ester () suggest that dispersive forces dominate in stable crystalline phases, which may extend to thiocyanatoacetic acid esters. Hydrogen bonding (e.g., O-H···O) in metastable forms could influence reactivity .

- Synthetic Utility : The thiocyanato group enables participation in click chemistry and coordination complexes, unlike simpler esters like butyl phenylacetate .

- Data Gaps: Limited experimental data (e.g., melting/boiling points) for thiocyanatoacetic acid esters necessitate further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.